molecular formula C12H10N2O B15161786 1-[(Furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-75-5

1-[(Furan-3-yl)methyl]-1H-benzimidazole

Cat. No.: B15161786
CAS No.: 652976-75-5
M. Wt: 198.22 g/mol
InChI Key: XCPNOSQOUQOJHX-UHFFFAOYSA-N
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Description

1-[(Furan-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-3-yl)methyl]-1H-benzimidazole typically involves the reaction of furan derivatives with benzimidazole precursors. One common method is the condensation of 3-furancarboxaldehyde with o-phenylenediamine under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-3-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-[(Furan-3-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Furan-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Furan-2-yl)methyl]-1H-benzimidazole
  • 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole
  • 1-[(Pyridin-3-yl)methyl]-1H-benzimidazole

Uniqueness

1-[(Furan-3-yl)methyl]-1H-benzimidazole is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

652976-75-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(furan-3-ylmethyl)benzimidazole

InChI

InChI=1S/C12H10N2O/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-6,8-9H,7H2

InChI Key

XCPNOSQOUQOJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=COC=C3

Origin of Product

United States

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